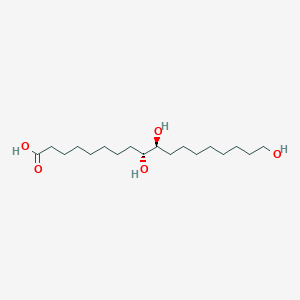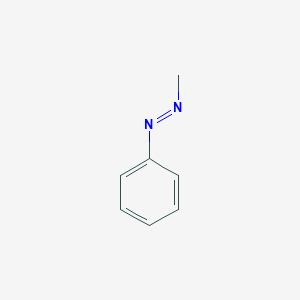
Diazene, methylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, methylphenyl- is a chemical compound that is widely used in scientific research. It is also known as N-methylbenzenediazenamine and has the chemical formula C7H9N3. Diazene, methylphenyl- is a diazenyl compound that is used as a precursor in the synthesis of other chemicals. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of diazene, methylphenyl- is not fully understood. It is believed to act as a reducing agent and can react with certain proteins and enzymes. Diazene, methylphenyl- can also form stable complexes with metal ions and can be used as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
Diazene, methylphenyl- has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diazene, methylphenyl- is a useful reagent in the synthesis of other chemicals. It is relatively easy to synthesize and is readily available. However, it can be unstable and must be handled with care. Diazene, methylphenyl- can also be toxic and must be used in a well-ventilated area.
Direcciones Futuras
There are many possible future directions for the study of diazene, methylphenyl-. One area of research could be the synthesis of new organic compounds using diazene, methylphenyl- as a precursor. Another area of research could be the study of the mechanism of action of certain enzymes and proteins using diazene, methylphenyl-. Diazene, methylphenyl- could also be used as a ligand in coordination chemistry to form new metal complexes.
Métodos De Síntesis
Diazene, methylphenyl- can be synthesized by the reaction of N-methylbenzenamine with sodium nitrite in the presence of hydrochloric acid. The reaction is known as diazotization and is used to convert primary aromatic amines to diazonium salts. Diazene, methylphenyl- is formed by the reduction of the diazonium salt with sodium sulfite or sodium thiosulfate.
Aplicaciones Científicas De Investigación
Diazene, methylphenyl- is used in scientific research as a reagent in the synthesis of other chemicals. It is also used in the study of the mechanism of action of certain enzymes and proteins. Diazene, methylphenyl- is used as a precursor in the synthesis of azo dyes and other organic compounds.
Propiedades
Número CAS |
17556-69-3 |
|---|---|
Nombre del producto |
Diazene, methylphenyl- |
Fórmula molecular |
C7H8N2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
methyl(phenyl)diazene |
InChI |
InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
SHHIUWFOBYRJAM-UHFFFAOYSA-N |
SMILES |
CN=NC1=CC=CC=C1 |
SMILES canónico |
CN=NC1=CC=CC=C1 |
Sinónimos |
[(E)-Phenylazo]methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



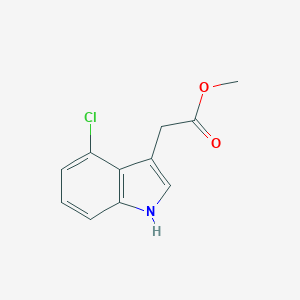
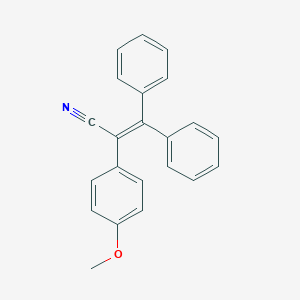
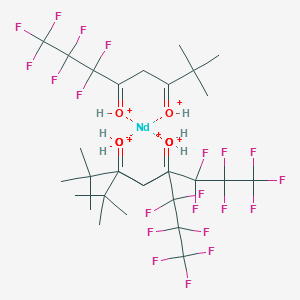
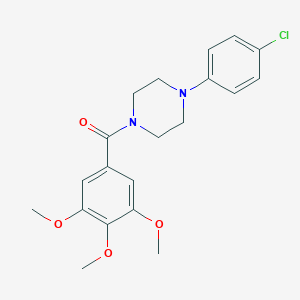
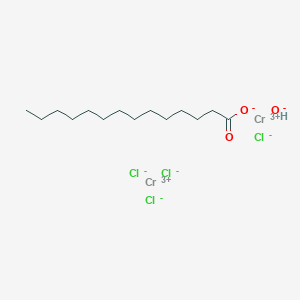
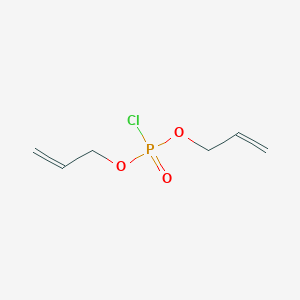
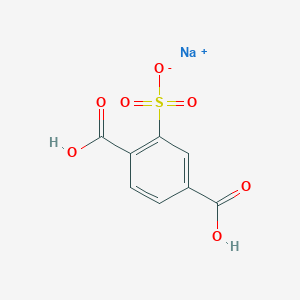
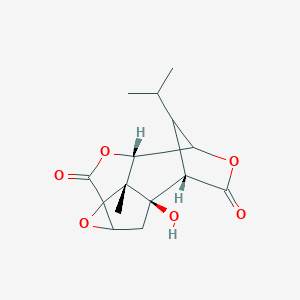
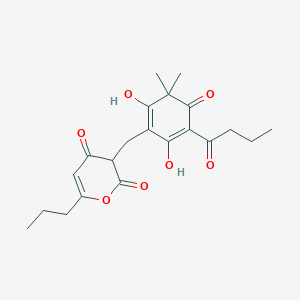
![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

